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Compound of Interest

Compound Name: N-Phthaloyl-DL-methionine

Cat. No.: B3426528

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various methionine
derivatives utilizing N-Phthaloyl-DL-methionine as a key starting material. The phthaloyl
group serves as an effective protecting group for the amine functionality of methionine, allowing
for selective modifications at the carboxyl group. The protocols outlined below cover the
synthesis of methionine amides, esters, and dipeptides, as well as the subsequent deprotection
to yield the final derivatives.

Introduction

Methionine and its derivatives are of significant interest in pharmaceutical and biological
research. The unique sulfur-containing side chain of methionine makes it a crucial component
in various biological processes and a target for the development of novel therapeutic agents.
The use of N-Phthaloyl-DL-methionine provides a robust and versatile platform for the
chemical synthesis of these derivatives, enabling researchers to explore their structure-activity
relationships and potential applications in drug discovery.[1]

Synthesis of N-Phthaloyl-DL-methionine Derivatives

The general workflow for the synthesis of methionine derivatives using N-Phthaloyl-DL-
methionine involves the activation of the carboxyl group, followed by reaction with a
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nucleophile (an amine or an alcohol), and an optional final deprotection step to remove the
phthaloyl group.

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded,
fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="N-Phthaloyl-DL-methionine", shape=ellipse, fillcolor="#FBBC05",
fontcolor="#202124"]; Activation [label="Carboxyl Group Activation\n(e.g., SOCI2, DCC)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide_Synth [label="Amide Synthesis\n(Reaction
with Amine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ester_Synth [label="Ester
Synthesis\n(Reaction with Alcohol)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Dipeptide_Synth [label="Dipeptide Synthesis\n(Coupling with Amino Acid Ester)",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protected_Amide [label="N-Phthaloyl-DL-
methioninamide\nDerivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Protected_Ester [label="N-Phthaloyl-DL-methionine\nEster Derivative", shape=ellipse,
fillcolor="#FBBCO05", fontcolor="#202124"]; Protected_Dipeptide [label="N-Phthaloyl-DL-
methionyl\nDipeptide", shape=ellipse, fillcolor="#FBBCO05", fontcolor="#202124"]; Deprotection
[label="Deprotection\n(Hydrazine or Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Final_Amide [label="Methioninamide\nDerivative", shape=ellipse, fillcolor="#34A853",
fontcolor="#FFFFFF"]; Final_Ester [label="Methionine Ester\nDerivative", shape=ellipse,
fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Dipeptide [label="Methionyl Dipeptide",
shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Activation; Activation -> Amide_Synth; Activation -> Ester_Synth; Activation ->
Dipeptide_Synth; Amide_Synth -> Protected_Amide; Ester_Synth -> Protected_Ester;
Dipeptide_Synth -> Protected_Dipeptide; Protected_Amide -> Deprotection; Protected_Ester ->
Deprotection; Protected_Dipeptide -> Deprotection; Deprotection -> Final_Amide; Deprotection
-> Final_Ester; Deprotection -> Final_Dipeptide; }

Caption: General workflow for synthesizing methionine derivatives.

Experimental Protocols
Protocol 1: Synthesis of N-Phthaloyl-DL-methioninamide

This protocol describes a two-step process for the synthesis of N-Phthaloyl-DL-methioninamide
derivatives. The first step involves the conversion of the carboxylic acid to an acid chloride,
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followed by reaction with an amine.
Step 1: Formation of N-Phthaloyl-DL-methionyl Chloride

 In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-
Phthaloyl-DL-methionine (1 equivalent) in anhydrous dichloromethane (DCM).

e Add thionyl chloride (1.5 equivalents) dropwise to the suspension at 0 °C.

» Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours,
or until the reaction is complete (monitored by TLC).

» Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude
N-Phthaloyl-DL-methionyl chloride, which is used in the next step without further purification.

Step 2: Amide Formation

Dissolve the crude N-Phthaloyl-DL-methionyl chloride in anhydrous DCM.

¢ In a separate flask, dissolve the desired primary or secondary amine (1.2 equivalents) and
triethylamine (1.5 equivalents) in anhydrous DCM.

e Add the amine solution dropwise to the acid chloride solution at 0 °C.
 Stir the reaction mixture at room temperature for 4-6 hours.

o Wash the reaction mixture successively with 1N HCI, saturated sodium bicarbonate solution,
and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel to afford the desired N-
Phthaloyl-DL-methioninamide derivative.
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Derivative Amine Yield (%) Reference

N-Phthaloyl-DL-

o Aniline 75-85 (estimated) General procedure
methioninanilide
N-Phthaloyl-DL-
methioninobenzylamid  Benzylamine 78-88 (estimated) General procedure

e

Protocol 2: Synthesis of N-Phthaloyl-DL-methionine
Methyl Ester

This protocol details the esterification of N-Phthaloyl-DL-methionine using methanol and a

catalyst.
¢ Suspend N-Phthaloyl-DL-methionine (1 equivalent) in methanol.

e Add a catalytic amount of concentrated sulfuric acid or thionyl chloride (0.1 equivalents) to
the suspension.

o Heat the mixture to reflux for 6-8 hours.
e Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
» Extract the product with ethyl acetate.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the crude ester by column chromatography.

Derivative Alcohol Yield (%) Reference

N-Phthaloyl-DL-
methionine methyl Methanol 85-95 (estimated) General procedure

ester
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Protocol 3: Synthesis of N-Phthaloyl-DL-methionyl-
glycine Ethyl Ester (Dipeptide Synthesis)
This protocol outlines the coupling of N-Phthaloyl-DL-methionine with an amino acid ester

using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole
(HOBL) as coupling agents.

Dissolve N-Phthaloyl-DL-methionine (1 equivalent), glycine ethyl ester hydrochloride (1
equivalent), and HOBt (1.1 equivalents) in anhydrous DMF.

e Cool the solution to 0 °C in an ice bath.

¢ Add N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) to neutralize the hydrochloride
salt.

e Add EDC (1.1 equivalents) to the reaction mixture.

 Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

e Pour the reaction mixture into cold water and extract with ethyl acetate.

e Wash the organic layer with 1N HCI, saturated sodium bicarbonate solution, and brine.
« Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

» Purify the crude dipeptide by column chromatography.

Dipeptide Amino Acid Ester Yield (%) Reference

N-Phthaloyl-DL-Met-

Glycine ethyl ester 70-80 (estimated) General procedure
Gly-OEt

Deprotection of the Phthaloyl Group

The final step in the synthesis of many methionine derivatives is the removal of the phthaloyl
protecting group to liberate the free amine.
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Protocol 4: Deprotection using Hydrazine Hydrate
This method is widely used for the mild cleavage of the phthaloyl group.

 Dissolve the N-phthaloyl protected methionine derivative (1 equivalent) in ethanol or
methanol.

e Add hydrazine hydrate (2-4 equivalents) to the solution.

o Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
» Cool the reaction mixture and filter off the precipitate.

 Acidify the filtrate with concentrated HCI and then evaporate to dryness.

» Recrystallize the residue from ethanol/ether to obtain the hydrochloride salt of the desired
methionine derivative.

graph Deprotection_Mechanism { layout=dot; rankdir=LR; node [shape=Dbox, style=rounded,
fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="N-Phthaloyl-Methionine\nDerivative", shape=ellipse, fillcolor="#FBBC05",
fontcolor="#202124"]; Hydrazine [label="Hydrazine (NH2NH2)", shape=ellipse,
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate Adduct",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phthalhydrazide
[label="Phthalhydrazide\n(Precipitate)", shape=ellipse, fillcolor="#FBBC05",
fontcolor="#202124"]; Product [label="Methionine Derivative\n(Free Amine)", shape=ellipse,
fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate [label="+ Hydrazine"]; Hydrazine -> Intermediate; Intermediate ->
Phthalhydrazide [label="Intramolecular\nCyclization"]; Intermediate -> Product
[label="Release"]; }

Caption: Hydrazine-mediated deprotection of the phthaloyl group.

Protocol 5: Deprotection using Acid Hydrolysis

This method is suitable for derivatives that are stable to strong acidic conditions.
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e Suspend the N-phthaloyl protected methionine derivative in a mixture of glacial acetic acid
and concentrated hydrochloric acid.

o Heat the mixture to reflux for several hours until the deprotection is complete (monitored by
TLC).

e Cool the reaction mixture, which will cause phthalic acid to precipitate.

« Filter off the phthalic acid.

o Evaporate the filtrate to dryness under reduced pressure.

» Redissolve the residue in water and re-evaporate to remove residual acid.

e Recrystallize the product from a suitable solvent system to obtain the hydrochloride salt.

Data Presentation

The following table summarizes the expected physicochemical properties of key compounds.

Molecular Weight (

Compound Molecular Formula Appearance
g/mol )
N-Phthaloyl-DL- White to off-white
o C13H13NO4S 279.31 .
methionine solid

N-Phthaloyl-DL-
methionine methyl C14H15N0O4S 293.34 Off-white solid

ester

DL-Methionine methyl ) ) )
] C6H14CINO2S 199.70 White crystalline solid
ester hydrochloride

Note: The yields provided in the protocols are estimates based on general procedures and may
vary depending on the specific substrate and reaction conditions. Optimization may be required
to achieve higher yields. No information was found regarding the involvement of N-Phthaloyl-
DL-methionine or its immediate synthetic derivatives in specific signaling pathways, as its
primary role is that of a synthetic intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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